N-cyclohexyl-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

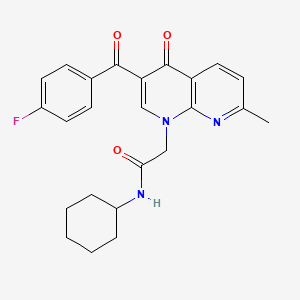

The compound N-cyclohexyl-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a naphthyridine-based acetamide derivative. Its structure features a 1,8-naphthyridine core substituted with a 4-fluorobenzoyl group at position 3, a methyl group at position 7, and a cyclohexylacetamide side chain.

Properties

IUPAC Name |

N-cyclohexyl-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c1-15-7-12-19-23(31)20(22(30)16-8-10-17(25)11-9-16)13-28(24(19)26-15)14-21(29)27-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBNMSFJJXEKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound within the naphthyridine class, noted for its potential biological activity in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes various functional groups that contribute to its biological activity. The presence of a cyclohexyl group and a fluorobenzoyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C₁₈H₁₈FNO₂

Molecular Weight: 421.5 g/mol

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor in certain biological pathways relevant to disease treatment. The compound's interactions can be analyzed through quantitative structure–activity relationship (QSAR) studies, which help predict how structural modifications affect binding affinity and efficacy .

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Potential

Naphthyridine derivatives have been studied for their anticancer properties. In vitro assays have demonstrated that modifications in the naphthyridine structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds structurally related to this compound have shown promising results against leukemia cell lines with IC50 values in the nanomolar range .

Study 1: Anticancer Activity

A study investigating the anticancer effects of naphthyridine derivatives found that certain analogs exhibited potent activity against the CCRF-CEM leukemia cell line, with a GI50 of 10 nM observed in one variant . This suggests that structural modifications can significantly enhance biological activity.

Study 2: QSAR Analysis

A QSAR study on related naphthyridine compounds revealed that specific substitutions at the benzoyl position could optimize binding affinity to target proteins involved in cancer progression . This highlights the potential for rational drug design based on structural insights.

| Compound | Activity | IC50 (nM) |

|---|---|---|

| Naphthyridine Analog A | Anticancer | 10 |

| Naphthyridine Analog B | Antimicrobial | 5.3 ± 1.8 |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives discussed in the provided evidence. Key differences in core structures, substituents, and synthetic approaches are highlighted.

Structural Features and Substituent Effects

Core Structures

- Target Compound : 1,8-Naphthyridine core (a bicyclic system with nitrogen atoms at positions 1 and 8). This core is associated with diverse biological activities, including antiviral and anticancer properties.

- Compound 6m (): 1,2,3-Triazole core, synthesized via 1,3-dipolar cycloaddition. Triazoles are known for metabolic stability and hydrogen-bonding capabilities, often used in drug design .

- Compounds 3a-l (): Thiazolidinone core fused with coumarin (4-methyl-2-oxo-2H-chromen-7-yloxy). Thiazolidinones exhibit anti-inflammatory and antimicrobial activities .

Substituent Comparison

Lipophilicity and Solubility

- The cyclohexyl substituent may enhance conformational rigidity, whereas the naphthyloxy group in 6m introduces steric bulk, possibly affecting binding pocket interactions .

Electronic Effects

- Fluorine’s electron-withdrawing nature in the target compound could stabilize adjacent carbonyl groups, influencing reactivity or receptor binding. In contrast, the chlorine in 6m may act as a weaker electron-withdrawing group but contribute to halogen bonding .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.